molecular formula C16H28N2O2 B2556496 tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate CAS No. 2361759-99-9

tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate

Cat. No.: B2556496
CAS No.: 2361759-99-9
M. Wt: 280.412
InChI Key: PRUWOIKIHUVGIV-UHFFFAOYSA-N
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Description

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate is a versatile small molecule scaffold with the molecular formula C₁₆H₂₈N₂O₂ and a molecular weight of 280.41 g/mol . This compound is known for its unique adamantane structure, which imparts significant stability and rigidity, making it an attractive candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate typically involves the reaction of adamantane derivatives with tert-butyl carbamate. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various biological molecules, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate stands out due to its adamantane core, which provides exceptional stability and rigidity. This unique structure makes it particularly suitable for applications requiring robust and stable molecules .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-16-7-11-4-12(8-16)6-15(5-11,9-16)10-17/h11-12H,4-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUWOIKIHUVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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